For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Structure of Varitriol
This guide provides a comprehensive technical overview of Varitriol, a marine-derived natural product with significant therapeutic potential. We will delve into its core chemical structure, the nuances of its stereochemistry, key synthetic pathways, and its established biological activities, offering a foundational resource for professionals in medicinal chemistry and oncology drug development.
Introduction to Varitriol: A Marine-Derived Antitumor Agent
Varitriol is a polyketide metabolite first isolated in 2002 from Emericella variecolor, a fungus derived from a marine source.[1] Structurally, it is characterized by a substituted tetrahydrofuran ring linked to a methoxy-substituted aromatic ring. Initial studies revealed its potent cytotoxic activity against a panel of 60 human cancer cell lines, with pronounced efficacy against renal, central nervous system (CNS), and breast cancer cell lines.[1][2] This promising biological profile has established Varitriol as a compelling target for total synthesis and analog development to explore its therapeutic applications.[3]
The Core Chemical Structure of Varitriol
The molecular architecture of Varitriol is fundamental to its biological function. It consists of a highly substituted tetrahydrofuran (oxolane) moiety connected via an ethenyl linker to a 2-(hydroxymethyl)-3-methoxyphenyl group.[4]
Systematic Identification and Chemical Properties
The definitive structure of natural (+)-Varitriol has been confirmed through detailed NMR studies and, crucially, by total synthesis.[1] Its systematic IUPAC name is (2R,3S,4R,5S)-2-[(E)-2-[2-(hydroxymethyl)-3-methoxyphenyl]ethenyl]-5-methyloxolane-3,4-diol.[4]
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₅ | PubChem[4] |
| Molecular Weight | 280.32 g/mol | PubChem[4] |
| CAS Number | 419568-67-5 | PubChem[4] |
| ChEMBL ID | CHEMBL445220 | ChEMBL[5] |
| InChIKey | JGUADRHIBCXAFH-XAUFSTHISA-N | PubChem[4] |
Structural Visualization
The chemical structure of (+)-Varitriol is depicted below, highlighting the key functional groups and stereocenters.
Caption: Chemical structure of (+)-Varitriol (C₁₅H₂₀O₅).
Stereochemistry: The Determinant of Biological Activity
Varitriol possesses four stereocenters within its tetrahydrofuran core, giving rise to a number of possible stereoisomers. The specific three-dimensional arrangement of these centers is critical for its interaction with biological targets.
Absolute Configuration of Natural (+)-Varitriol
The naturally occurring enantiomer is (+)-Varitriol, whose absolute configuration has been established as (2R, 3S, 4R, 5S) .[4] This precise stereochemistry is essential for its potent cytotoxic effects. The synthesis of its unnatural enantiomer, (-)-Varitriol, and other diastereomers has been crucial in confirming the structure and in structure-activity relationship (SAR) studies.[1][6][7]
Key Stereoisomers and Their Relationships
The synthesis of various stereoisomers has allowed for a deeper understanding of the structural requirements for cytotoxicity.
-
Enantiomers : (+)-Varitriol and (-)-Varitriol are non-superimposable mirror images.[8][9]
-
Diastereomers : Stereoisomers that are not mirror images, such as 5'-epi-(+)-Varitriol, differ in the configuration at one or more, but not all, stereocenters.[6][7][8]
-
Epimers : A specific subset of diastereomers that differ at only one stereocenter. For example, 5'-epi-(+)-Varitriol is an epimer of (+)-Varitriol.[6][8]
Caption: Stereochemical relationships between Varitriol isomers.
Strategies for Total Synthesis
The compelling biological profile of Varitriol has prompted significant efforts from the synthetic chemistry community. Several distinct and elegant total syntheses have been reported, often leveraging chiral pool starting materials to establish the correct stereochemistry.
Overview of Synthetic Approaches
Key strategies employed to construct the Varitriol scaffold include:
-
Heck Reaction : Used to form the crucial C-C bond of the ethenyl linker between the aromatic and tetrahydrofuran moieties.[1][6][7]
-
Cross-Metathesis : Another powerful method for constructing the olefinic linker.[10]
-
Julia-Kocienski Olefination : An alternative strategy for the olefination step.[2]
Common chiral starting materials include D-mannitol, D-ribonolactone, and methyl α,D-mannopyranoside, which provide a stereochemical scaffold for the tetrahydrofuran ring.[6][10][11]
Representative Synthetic Protocol: Synthesis from D-Mannitol
A representative synthesis developed by Ghosh and Pradhan utilizes D-mannitol as an inexpensive chiral starting material and employs a key Heck reaction for coupling the two main fragments.[6][12]
Step-by-Step Methodology Outline:
-
Preparation of Tetrahydrofuran Moiety :
-
D-Mannitol is chemically transformed over several steps into a key diol intermediate.
-
Selective protection and tosylation reactions are performed to facilitate ring closure.
-
Treatment with a base like K₂CO₃ induces intramolecular cyclization to form the desired substituted tetrahydrofuran ring system.[12]
-
-
Preparation of Aromatic Moiety :
-
A suitable 2,6-disubstituted benzene derivative is prepared and converted into an aromatic triflate, which is an excellent substrate for the Heck reaction.
-
-
Core Assembly via Heck Reaction :
-
Final Deprotection :
-
The protecting groups on the hydroxyl functions of the tetrahydrofuran ring are removed under acidic conditions (e.g., HCl in THF) to yield the final natural product, (+)-Varitriol.[12]
-
Caption: Generalized workflow for the total synthesis of (+)-Varitriol.
Biological Activity and Therapeutic Relevance
Varitriol's primary therapeutic interest lies in its potent and selective antiproliferative activity. Its mechanism of action is still under investigation, but its cytotoxicity against a broad range of cancer cell lines makes it a valuable lead compound.
In Vitro Cytotoxicity
Varitriol has demonstrated significant growth inhibition against various human cancer cell lines. The National Cancer Institute (NCI) 60-cell line screen revealed its particular potency against specific cancer types.[1][2] While not a vitamin D analog, its effects on cell proliferation and differentiation are areas of interest, drawing parallels to the mechanisms of compounds like Calcitriol and its derivatives which are known to inhibit tumor cell growth.[13][14][15]
Structure-Activity Relationship (SAR)
The synthesis of Varitriol analogs has provided critical insights into the structural features required for biological activity.
-
Stereochemistry : The natural (+)-configuration is generally more active than the (-)-enantiomer or other diastereomers, highlighting the importance of a precise 3D structure.
-
Aromatic Substitution : Modifications to the aromatic ring, such as altering the position or nature of the substituents, can significantly impact cytotoxicity. Studies have shown that dimethoxy and bromo substitutions can influence activity against certain cell lines.[2]
-
Linker Geometry : The (E)-geometry of the alkene linker is generally preferred for optimal activity.[2]
Table: Comparative Antiproliferative Activities of Varitriol Analogs
| Compound | Modification | Target Cell Lines | Reported Activity (GI₅₀) |
| (+)-Varitriol | Natural Product | NCI-60 Panel (e.g., HL-60, CCRF-CEM) | ~10⁻⁶ to 10⁻⁵ M[2] |
| (-)-Varitriol | Enantiomer | Various | Generally lower activity than (+) form |
| Analog 6e | 2,4-dimethoxy aromatic | CCRF-CEM | Showed notable activity[2] |
| Analog 6i | 4-bromo aromatic | CCRF-CEM | Showed notable activity[2] |
| Analog 5 | 2-epi-Varitriol | Various | Displayed significant activity[2] |
Conclusion
Varitriol stands out as a structurally intriguing and biologically potent natural product. Its well-defined chemical structure, characterized by a specific stereochemical arrangement, is directly linked to its antitumor properties. The successful total syntheses have not only confirmed its absolute configuration but also paved the way for the creation of novel analogs for advanced SAR studies. As research progresses, Varitriol and its derivatives will continue to be important molecules in the quest for new and more effective cancer therapies.
References
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First Total Synthesis of (+)-Varitriol. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Total Synthesis of Varitriol, Varioxirane, and Enantiomer of the Proposed Biosynthetic Precursor. The Journal of Organic Chemistry - ACS Publications. [Link]
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Stereoselective Total Synthesis of (+)-Varitriol, (−)-Varitriol, 5′-epi-(+)-Varitriol, and 4′-epi-(−)-Varitriol from d-Mannitol. The Journal of Organic Chemistry - ACS Publications. [Link]
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Stereoselective total synthesis of (+)-varitriol, (-)-varitriol, 5'-epi-(+)-varitriol, and 4'-epi-(-)-varitriol from D-mannitol. PubMed. [Link]
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Varitriol | C15H20O5 | CID 636888. PubChem - NIH. [Link]
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Stereoselective Total Synthesis of (+)-Varitriol, (−)-Varitriol, 5′-epi-(+)-Varitriol, and 4′-epi-(−)-Varitriol from D-Mannitol. American Chemical Society. [Link]
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Stereoselective Total Synthesis of (+)-Varitriol, (−)-Varitriol, 5′-epi-(+)-Varitriol, and 4′-epi-(−)-Varitriol from d-Mannitol. The Journal of Organic Chemistry - ACS Publications. [Link]
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Antiproliferative activities of synthesised varitriol analogues. ResearchGate. [Link]
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Synthesis and antitumour activity of varitriol and its analogues. ResearchGate. [Link]
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Biological activity in vitro of side-chain modified analogues of calcitriol. PubMed. [Link]
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Synthesis and antitumour activity of varitriol and its analogues. Semantic Scholar. [Link]
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Compound: VARITRIOL (CHEMBL445220). ChEMBL - EMBL-EBI. [Link]
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More Stereochemical Relationships: Crash Course Organic Chemistry #9. YouTube. [Link]
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